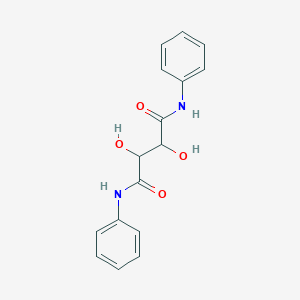
2,3-dihydroxy-N,N'-diphenylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxy-N,N'-diphenylbutanediamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBA is a chiral molecule that has two stereoisomers, namely (R,R)-DPBA and (S,S)-DPBA. The molecule has a molecular weight of 320.38 g/mol and a melting point of 230-235°C. DPBA has been used in various scientific applications, including organic synthesis, catalysis, and biochemistry.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-N,N'-diphenylbutanediamide is not fully understood. However, it is believed that this compound interacts with amino acids and peptides through hydrogen bonding and electrostatic interactions. This compound has been shown to selectively bind to L-amino acids and peptides, forming stable complexes that can be detected using various analytical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, this compound has been used to study the conformational changes of proteins and peptides. This compound has also been used to study the interactions between proteins and ligands. In physiology, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2,3-dihydroxy-N,N'-diphenylbutanediamide has several advantages for use in laboratory experiments. This compound is a chiral molecule that can selectively bind to L-amino acids and peptides, making it a useful tool for studying the structure and function of proteins and peptides. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2,3-dihydroxy-N,N'-diphenylbutanediamide. One potential direction is the development of new methods for the synthesis and purification of this compound. Another potential direction is the study of the mechanism of action of this compound and its interactions with amino acids and peptides. Additionally, this compound has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these potential applications.
Synthesis Methods
2,3-dihydroxy-N,N'-diphenylbutanediamide can be synthesized using various methods, including the reaction of 2,3-dihydroxybenzaldehyde and N,N'-diphenylethylenediamine in the presence of a catalyst. The reaction yields both (R,R)-2,3-dihydroxy-N,N'-diphenylbutanediamide and (S,S)-2,3-dihydroxy-N,N'-diphenylbutanediamide, which can be separated using chiral chromatography. The purity of the synthesized this compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2,3-dihydroxy-N,N'-diphenylbutanediamide has been extensively studied for its potential applications in various scientific fields. In organic synthesis, this compound has been used as a chiral ligand in asymmetric catalysis reactions. This compound has also been used as a chiral auxiliary in the synthesis of various chiral compounds. In biochemistry, this compound has been used as a chiral probe for the detection of amino acids and peptides. This compound has also been used as a chiral selector in capillary electrophoresis for the separation of enantiomers.
properties
CAS RN |
4608-36-0 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22) |
InChI Key |
RMACBBOFZDWABJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
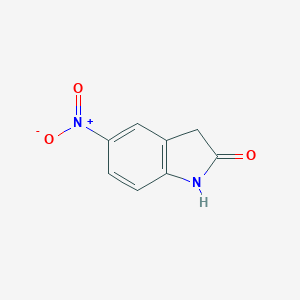
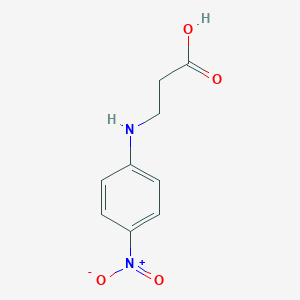
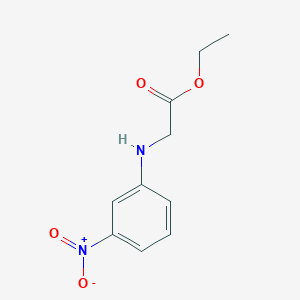
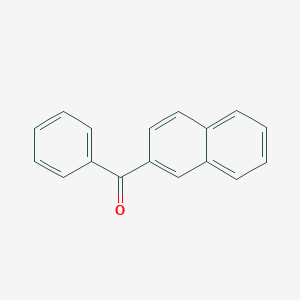
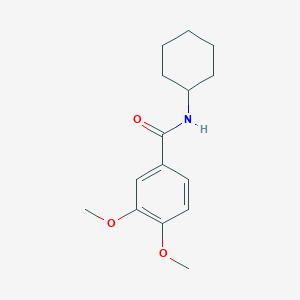
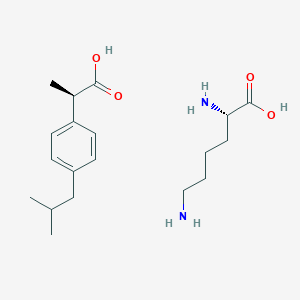
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)
![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)

![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)


![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)